molecular formula C13H11FN2O2 B2989473 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea CAS No. 199585-00-7

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea

Cat. No.: B2989473
CAS No.: 199585-00-7
M. Wt: 246.241
InChI Key: BASVXNNPMBRKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Urea-Based Scaffolds in Medicinal Chemistry

The journey of urea-based compounds in medicine began over a century ago with the development of Suramin, the first drug containing a urea (B33335) moiety to be approved for clinical use. frontiersin.org Initially recognized for its trypanocidal activity, Suramin's introduction marked a significant milestone, paving the way for the exploration of the urea scaffold in drug design. frontiersin.org Over the decades, the versatility of the urea group has been demonstrated through its incorporation into a wide array of therapeutic agents.

The evolution of urea-based scaffolds has been driven by their unique physicochemical properties. The urea moiety can act as a rigid linker or a flexible hinge, and its hydrogen bonding capabilities can be fine-tuned through substitution. nih.gov This has allowed medicinal chemists to modulate properties such as solubility, metabolic stability, and target-binding affinity. The development of kinase inhibitors, in particular, has seen a surge in the use of the urea scaffold, where it often plays a pivotal role in the pharmacophore responsible for potent and selective inhibition. frontiersin.org

Significance of Aryl-Substituted Ureas in Bioactive Molecule Design

Aryl-substituted ureas, also known as diaryl ureas, represent a particularly significant class of urea derivatives in the realm of bioactive molecule design. The presence of aromatic rings flanking the urea core provides a framework that can be readily modified to explore structure-activity relationships (SAR). These aromatic rings can engage in various non-covalent interactions with biological targets, including hydrophobic interactions, pi-stacking, and additional hydrogen bonds, thereby enhancing binding affinity and specificity.

The strategic placement of substituents on the aryl rings allows for the optimization of a compound's pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of halogen atoms, such as fluorine, can improve metabolic stability and cell permeability. Similarly, the incorporation of polar groups, like hydroxyl moieties, can enhance solubility and provide additional hydrogen bonding opportunities. This modular nature of diaryl ureas makes them privileged scaffolds in the discovery of new therapeutic agents for a range of diseases, including cancer and infectious diseases. frontiersin.orgnih.gov

Rationale for Academic Investigation of 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea

While dedicated research publications focusing solely on this compound are not readily found in the current body of scientific literature, the rationale for its academic investigation can be strongly inferred from studies on analogous compounds. The structure of this compound combines two key pharmacophoric features commonly found in bioactive diaryl ureas: a 4-fluorophenyl group and a 3-hydroxyphenyl group.

The 4-fluorophenyl moiety is a well-established bioisostere for a phenyl group in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can also improve binding affinity through favorable electronic interactions. The 3-hydroxyphenyl group introduces a hydroxyl moiety that can act as both a hydrogen bond donor and acceptor, potentially increasing the compound's affinity for its biological target and improving its aqueous solubility.

Given the established roles of these structural motifs, this compound presents itself as a logical candidate for investigation in several therapeutic areas, most notably as an anticancer and antimalarial agent. Research into structurally related diaryl ureas has demonstrated their potential to inhibit various cellular processes critical for cancer cell proliferation and parasite survival. nih.gov

Potential Biological Activities Based on Analogous Compounds:

Anticancer Properties: Diaryl ureas are a prominent class of kinase inhibitors, with several approved drugs targeting pathways involved in tumor growth and angiogenesis. The structural features of this compound are consistent with those of compounds designed to inhibit protein kinases. In vitro studies on similar compounds have shown induction of apoptosis in cancer cell lines.

Antimalarial Activity: Diaryl ureas have also emerged as a promising class of antimalarial agents. nih.gov Studies have shown that compounds with this scaffold can exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The investigation of this compound would be a rational step in the exploration of new antimalarial leads.

The following table summarizes the basic chemical properties of the subject compound.

PropertyValue
Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
CAS Number 199585-00-7

While specific experimental data for this compound is not available in the reviewed literature, the table below presents biological activity data for structurally related diaryl urea compounds, illustrating the potential for this chemical class.

Compound StructureTarget/AssayActivity (IC50/EC50)Reference
Diarylureas with 4-aminoquinaldine (B107616) moietyPlasmodium falciparum (3D7 strain)5-15 µM nih.gov
N-(4-Aminophenyl)-N′-(3-fluorophenyl)urea derivativePlasmodium falciparum (3D7 strain)Sub-micromolar potency nih.gov

The academic investigation of this compound is therefore justified by its structural relationship to a class of compounds with proven biological significance. Further research would be necessary to elucidate its specific biological targets and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h1-8,17H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASVXNNPMBRKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl 3 3 Hydroxyphenyl Urea

Established Reaction Pathways for Urea (B33335) Synthesis

The synthesis of diaryl ureas, such as 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea, is predominantly achieved through several reliable and well-documented reaction pathways. These methods offer versatility and are adaptable to a wide range of substrates.

Isocyanate-Amine Coupling Strategies

The most conventional and widely employed method for the synthesis of unsymmetrical diaryl ureas is the coupling reaction between an isocyanate and an amine. nih.gov This strategy is favored for its efficiency and directness. The reaction typically involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate.

To facilitate this, isocyanates are often generated in situ from corresponding amines using phosgene (B1210022) or safer phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) or N,N'-carbonyldiimidazole (CDI). asianpubs.org The use of triphosgene, a stable crystalline solid, is a common alternative to the highly toxic phosgene gas. The reaction of an appropriate amine with triphosgene in a suitable solvent like methylene (B1212753) chloride at reflux temperature is a standard procedure for preparing the key isocyanate intermediate. asianpubs.org

Alternative Synthetic Approaches for Diaryl/Arylalkyl Ureas

Beyond the traditional isocyanate-amine coupling, several alternative methods have been developed to synthesize diaryl ureas, often to avoid the use of hazardous reagents like phosgene. These include:

Palladium-Catalyzed C–N Cross-Coupling Reactions: This method allows for the formation of unsymmetrical diaryl ureas through the palladium-catalyzed arylation of ureas. This approach can involve a one-pot arylation-deprotection protocol followed by a second arylation, providing a versatile route to a variety of diaryl ureas.

Oxidative Carbonylation of Amines: Palladium-catalyzed oxidative carbonylation of primary amines or a mixture of primary and secondary amines offers a direct route to symmetrically disubstituted and trisubstituted ureas. This process typically utilizes carbon monoxide and an oxidizing agent.

Isocyanate Surrogates: To circumvent the direct handling of isocyanates, surrogate molecules can be employed. For instance, 3-substituted dioxazolones can serve as precursors that generate isocyanate intermediates in situ under mild heating conditions in the presence of a non-toxic base.

Microwave-Assisted Staudinger–Aza-Wittig Reaction: This one-pot, two-step process can be used to synthesize N,N'-disubstituted urea derivatives from alkyl halides and amines. It involves the use of a polymer-bound diphenylphosphine (B32561) under carbon dioxide pressure, often accelerated by microwave irradiation. beilstein-journals.org

Targeted Synthesis of this compound and its Precursors

The targeted synthesis of this compound typically follows the isocyanate-amine coupling strategy, which requires the careful preparation and reaction of its precursors.

A plausible and efficient synthetic route involves the reaction of 4-fluorophenyl isocyanate with 3-aminophenol (B1664112). This reaction directly forms the desired urea linkage between the two aromatic rings.

Regioselective Functionalization of Phenyl Rings

The synthesis of the precursors, 4-fluorophenyl isocyanate and 3-aminophenol, relies on regioselective functionalization of the respective phenyl rings.

3-Aminophenol: This precursor can be prepared through several methods, including the reduction of 3-nitrophenol. wikipedia.org Another established method is the caustic fusion of 3-aminobenzenesulfonic acid, which involves heating with sodium hydroxide. wikipedia.org A more contemporary approach involves the dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a supported palladium catalyst. google.com The meta-positioning of the amino and hydroxyl groups is a key structural feature of this precursor. nih.gov

4-Fluorophenyl isocyanate: This reagent is typically synthesized from 4-fluoroaniline (B128567). The conversion of the amine to the isocyanate is commonly achieved by reaction with phosgene or a phosgene equivalent like triphosgene.

The regioselectivity in the synthesis of these precursors is crucial for the final structure of this compound.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

ParameterEffect on ReactionExample from Literature for Analogous Ureas
Solvent Polar aprotic solvents like acetonitrile (B52724) can improve the solubility of the aromatic intermediates, facilitating the reaction.Use of acetonitrile in analogous urea synthesis has led to yields greater than 80%.
Catalyst A base catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can accelerate the coupling of the isocyanate and amine by deprotonating the amine.The addition of DABCO has been shown to increase reaction efficiency in similar syntheses.
Temperature Elevated temperatures, typically in the range of 65–80°C, can reduce the occurrence of side reactions like oligomerization and promote the formation of the desired product.Refluxing at 65°C has been used to produce crystalline urea derivatives in high purity.
Reaction Time The reaction is typically monitored until completion, which can range from 1 to 3 hours.A reaction time of 3-4 hours at room temperature was sufficient for the synthesis of diaryl urea derivatives in acetone. asianpubs.org

Following the reaction, purification steps are necessary to isolate the pure product. A common procedure involves washing the crude product with a non-polar solvent like hexane (B92381) to remove any unreacted isocyanate, followed by recrystallization from a solvent mixture such as acetone/ethanol.

Spectroscopic and Chromatographic Characterization Techniques for Synthetic Validation

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is used to confirm the presence of the aromatic protons on both phenyl rings, which typically appear in the region of δ 6.5–8.0 ppm. The protons of the urea NH groups are expected to resonate further downfield, generally between δ 8.5–10.0 ppm.

¹³C NMR: The carbon NMR spectrum provides evidence for the carbonyl carbon of the urea linkage, with a characteristic resonance expected around δ 155–160 ppm. The signals for the aromatic carbons would also be present in the spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 246.24 g/mol ), electrospray ionization in positive mode (ESI-MS) would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 247.08774. biosynth.comuni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups in the molecule. The spectrum of a urea derivative would typically show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the urea carbonyl group (around 1630-1680 cm⁻¹), and C-N stretching. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A common method for analyzing phenyl urea derivatives involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is often carried out using a UV detector, with a wavelength of 254 nm being suitable for aromatic compounds. nih.gov

TechniqueExpected Data for this compound
¹H NMR Aromatic protons: δ 6.5–8.0 ppm; Urea NH protons: δ 8.5–10.0 ppm
¹³C NMR Carbonyl (C=O) carbon: δ 155–160 ppm
Mass Spec (ESI+) [M+H]⁺ at m/z 247.08774 uni.lu
FTIR N-H stretch: ~3300-3500 cm⁻¹; C=O stretch: ~1630-1680 cm⁻¹ researchgate.net
HPLC C18 column, Acetonitrile/Water mobile phase, UV detection at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl rings would appear in the downfield region, generally between δ 6.5–8.0 ppm. The protons on the 4-fluorophenyl ring would present as a pair of doublets due to coupling with the fluorine atom and adjacent protons. The protons on the 3-hydroxyphenyl ring would exhibit a more complex splitting pattern due to their meta and ortho relationships. The protons of the urea (N-H) and hydroxyl (O-H) groups are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The urea N-H protons are typically observed in the δ 8.5–10.0 ppm range.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon (C=O) of the urea linkage, typically appearing around δ 153.0 ppm. uva.nl The aromatic carbons resonate in the δ 100–160 ppm range. The carbon atom bonded to the fluorine atom (C-F) on the fluorophenyl ring will show a characteristic large coupling constant (¹JCF). The carbon attached to the hydroxyl group (C-OH) on the hydroxyphenyl ring will also have a distinct chemical shift.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be estimated based on data from analogous diaryl urea compounds.

Table 1: Predicted NMR Data for this compound
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Notes
¹HAromatic (C-H)6.5 - 8.0 Complex multiplets for both rings.
Urea (N-H)8.5 - 10.0 Broad singlet, position is solvent-dependent.
Hydroxyl (O-H)VariableBroad singlet, position is solvent-dependent.
¹³CCarbonyl (C=O)~153 uva.nlCharacteristic downfield signal.
Aromatic (C-C, C-H)100 - 160Multiple signals.
Aromatic (C-F)VariableSignal will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups within the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent peaks include the N-H stretching vibrations of the urea and O-H stretching of the phenol (B47542) group, which typically appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the urea group gives rise to a strong, sharp absorption band, often referred to as the Amide I band, around 1630-1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is observed near 1550 cm⁻¹. researchgate.net

Additionally, C-N stretching vibrations can be seen around 1454 cm⁻¹. researchgate.net The spectrum will also show characteristic peaks for the aromatic rings, including C=C stretching in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The presence of the C-F bond is confirmed by a strong absorption in the 1100-1250 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H (Phenol)Stretching3200 - 3600Broad, Medium-Strong
N-H (Urea)Stretching3200 - 3400Medium-Strong
Aromatic C-HStretching3000 - 3100Medium
C=O (Urea Amide I)Stretching1630 - 1680 researchgate.netStrong
N-H (Urea Amide II)Bending~1550 researchgate.netMedium-Strong
Aromatic C=CStretching1400 - 1600Medium
C-NStretching~1450 researchgate.netMedium
C-FStretching1100 - 1250Strong

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₃H₁₁FN₂O₂ and a monoisotopic mass of approximately 246.08046 Da. uni.lu

Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ in positive ion mode, with an expected mass-to-charge ratio (m/z) of approximately 247.08774. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 245.07318. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition with high accuracy, further validating the identity of the synthesized compound.

Table 3: Predicted Mass Spectrometry Data for this compound
AdductExpected m/zIonization Mode
[M]⁺246.07991 uni.luPositive
[M+H]⁺247.08774 uni.luPositive
[M+Na]⁺269.06968 uni.luPositive
[M-H]⁻245.07318 uni.luNegative

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. bldpharm.com Due to the aromatic nature of the compound, a reversed-phase HPLC method with UV detection is typically employed. researchgate.netnih.gov

A common setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. google.com An isocratic or gradient elution can be developed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. The purity is assessed by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. For compounds like urea and its derivatives, UV detection is often set in the low UV range, such as 210 nm, to achieve good sensitivity. sielc.commtc-usa.com

Derivatization Strategies for Analog Generation

Systematic Modification of the Fluorophenyl Moiety

The 4-fluorophenyl moiety is a common pharmacophore that can be systematically modified to generate analogs with altered properties. Derivatization strategies often focus on varying the nature and position of the substituent on this phenyl ring.

One approach involves replacing the fluorine atom with other halogens (Cl, Br, I) or electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃). nih.govnih.gov These modifications can be achieved by starting with the appropriately substituted aniline, which is then reacted with an isocyanate precursor of the hydroxyphenyl portion. For instance, reacting various substituted phenyl isocyanates with an appropriate amine is a common method for synthesizing libraries of diaryl urea derivatives. nih.gov The position of the substituent can also be varied from para (4-position) to ortho (2-position) or meta (3-position) to explore the steric and electronic effects on biological activity. Furthermore, the fluorine atom itself can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or additional activating groups on the ring.

Exploration of Substituents on the Hydroxyphenyl Moiety

The hydroxyphenyl moiety offers several sites for chemical modification to create a diverse range of analogs. The phenolic hydroxyl group is a primary target for derivatization. It can be converted into ethers (e.g., O-methylation, O-alkylation) or esters through reactions with alkyl halides or acyl chlorides, respectively. These modifications alter the hydrogen-bonding capability and lipophilicity of the molecule. The hydroxyl group can also be oxidized to a ketone under specific conditions.

In addition to modifying the hydroxyl group, other substituents can be introduced onto the hydroxyphenyl ring. Electrophilic aromatic substitution reactions can be used to add groups such as nitro, halogen, or alkyl groups at positions ortho or para to the activating hydroxyl group. The synthesis of such analogs typically involves using a pre-substituted 3-aminophenol derivative as a starting material, which is then reacted with 4-fluorophenyl isocyanate to form the desired urea linkage. nih.gov This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying substituents on this ring. nih.gov

Introduction of Bridging and Linking Moieties

The chemical structure of this compound features several reactive sites that allow for the introduction of bridging and linking moieties. These modifications are pivotal in medicinal chemistry for developing derivatives with altered pharmacokinetic profiles, enabling conjugation to other molecules, or for structure-activity relationship (SAR) studies. The primary sites for such modifications are the phenolic hydroxyl group and, to a lesser extent, the aromatic rings through further substitution.

The introduction of linkers is a key strategy in drug design, for instance, in the development of PROTACs (PROteolysis TArgeting Chimeras) or for tethering the molecule to a carrier. The choice of linker can influence solubility, cell permeability, and the spatial orientation of the connected moieties. Common linking strategies involve the formation of stable ether, ester, or amide bonds.

Ether Linkage Formation:

The phenolic hydroxyl group is a prime target for introducing alkoxy linkers via Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide bearing a terminal functional group (e.g., another halide, an azide, or a protected amine) to form the desired ether linkage. The terminal functional group on the linker can then be used for subsequent conjugation reactions.

Ester Linkage Formation:

Alternatively, the hydroxyl group can be acylated to form an ester linkage. This can be achieved by reacting this compound with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the acid byproduct. This method allows for the introduction of a wide variety of linker types, although the resulting ester bond may be susceptible to hydrolysis by esterases in vivo.

Carbon-Nitrogen and Carbon-Carbon Bond Formation:

While less common for simple linkers, modifications to the aromatic rings can also serve to introduce bridging groups. For example, electrophilic aromatic substitution could introduce a functional group handle, such as a nitro group, which can then be reduced to an amine for further elaboration. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could also be employed to attach complex moieties to the phenyl rings, provided a suitable halide is first installed on the ring.

The following interactive table summarizes common methodologies for introducing bridging moieties to the this compound scaffold.

Interactive Data Table: Methodologies for Introducing Linking Moieties

Linkage TypeReactive SiteReagents and ConditionsRepresentative Product Structure
Ether Phenolic Hydroxyl1. Base (e.g., K₂CO₃, NaH) 2. Linker-Halide (e.g., Br-(CH₂)n-X)
Ester Phenolic HydroxylAcyl Halide (Linker-COCl) or Anhydride, Base (e.g., Pyridine, TEA)
Amide Aromatic Ring (via functionalization)1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., H₂/Pd-C) 3. Acylation (Linker-COCl)

Note: The product structures are representative examples and "Linker-X" denotes a generic bridging moiety with a terminal functional group.


Molecular Recognition and Intermolecular Interactions of 1 4 Fluorophenyl 3 3 Hydroxyphenyl Urea

Investigation of Binding Affinities to Biological Macromolecules

The strength of the interaction between 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea and its biological target is quantified by its binding affinity. High affinity is often a prerequisite for therapeutic efficacy. Diaryl ureas are a well-established class of compounds known to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.net The binding affinity of these inhibitors is typically determined through various biochemical and cellular assays.

Protein Binding Assays and Kinetics

Protein binding assays are used to measure the affinity of a ligand for a protein. Common parameters determined from these assays include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Kᵢ (Inhibition constant): An intrinsic measure of the affinity of an inhibitor for an enzyme.

Kₑ (Dissociation constant): A measure of the equilibrium between the bound and unbound state of a ligand-protein complex. A lower Kₑ value indicates higher binding affinity.

Compound ClassTarget ProteinReported Binding Affinity (IC₅₀)
4-Aminoquinazolinyl-diaryl urea (B33335) (Compound 5a)EGFR Kinase56 nM
Biphenyl-aryl urea (Compound W15)VEGFR-2 Kinase0.14 nM
Pyridin-2-yl urea (Compound 2)ASK1 Kinase1.55 nM
Phenylurea derivativesPlasmodium falciparum (Antimalarial)as low as 0.09 µM (90 nM)

Note: The data in this table are for structurally related diaryl urea compounds and are presented to illustrate the typical range of binding affinities observed for this class of molecules. nih.gov

Beyond equilibrium binding affinity, the kinetics of the binding interaction—the rates of association (kₒₙ) and dissociation (kₒ₟₟)—are increasingly recognized as critical determinants of a drug's in vivo efficacy. nih.gov The ratio of these rates (kₒ₟₟/kₒₙ) defines the equilibrium dissociation constant (Kₑ). A slow dissociation rate (low kₒ₟₟) leads to a long residence time of the drug on its target, which can translate to a more durable pharmacological effect. These kinetic parameters can be determined using techniques such as surface plasmon resonance (SPR) or homogeneous time-resolved fluorescence (HTRF) assays. nih.gov The specific kinetic profile of this compound would depend on the dynamic formation and breakage of the ensemble of non-covalent interactions described above within the target's binding site.

Ligand-Receptor Interaction Profiling

The molecular structure of this compound is endowed with several functional groups that dictate its interaction profile with biological receptors. The urea moiety is a cornerstone of its molecular recognition capabilities, functioning as both a hydrogen bond donor and acceptor. mdpi.com This dual nature allows it to form precise, directional interactions within the binding pockets of target proteins. mdpi.com The central carbonyl group acts as a hydrogen bond acceptor, while the two N-H groups serve as hydrogen bond donors. This capacity for hydrogen bonding is known to significantly enhance the binding affinity and solubility of urea-containing molecules. mdpi.comfrontiersin.org

The aromatic systems flanking the urea core—the 4-fluorophenyl and 3-hydroxyphenyl rings—also play a crucial role. Aromatic groups in proximity to a urea linker can engage in stacking and NH-π interactions with the aromatic residues of amino acids like tryptophan in a protein's binding site. nih.gov Furthermore, the hydroxyl (-OH) group on the 3-hydroxyphenyl ring introduces an additional site for potent hydrogen bonding, acting as both a donor and an acceptor, which can enhance binding affinity and specificity. The fluorine atom on the 4-fluorophenyl ring, a common feature in medicinal chemistry, can improve metabolic stability and may participate in favorable intermolecular contacts, including weak hydrogen bonds or halogen bonds.

Structural MoietyPotential Intermolecular InteractionRole in Molecular Recognition
Urea Core (-NH-CO-NH-)Hydrogen Bond Donor (N-H groups) Hydrogen Bond Acceptor (C=O group)Forms strong, directional bonds with amino acid residues (e.g., backbone amides, acidic/basic side chains), anchoring the ligand in the binding pocket. mdpi.com
3-Hydroxyphenyl GroupHydrogen Bond Donor/Acceptor (-OH group) π-π Stacking (Aromatic Ring)Provides an additional, strong hydrogen bonding point, enhancing affinity and selectivity. The aromatic ring can interact with aromatic amino acid residues.
4-Fluorophenyl Groupπ-π Stacking / NH-π Interactions (Aromatic Ring) Halogen Bonding / Weak H-Bonds (-F atom)Contributes to binding through aromatic interactions. nih.gov The fluorine atom can modulate electronic properties and form specific contacts with the receptor.

Structural Analysis of Compound-Target Complexes

Crystallographic Studies (e.g., X-ray Diffraction of related complexes)

While the specific single-crystal X-ray diffraction data for this compound is not extensively detailed in publicly available literature, analysis of closely related diaryl urea compounds provides significant insight into the expected solid-state conformation and intermolecular interactions. X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing critical details about bond lengths, angles, and the non-covalent interactions that govern crystal packing, such as hydrogen bonding and stacking.

Studies on analogous structures consistently highlight the central role of the urea moiety in forming robust hydrogen-bonding networks. For instance, in the crystal structure of the related compound 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, the molecules are stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains or sheets. nih.gov Similarly, the structure of N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea shows molecules linked by pairs of strong N—H⋯O hydrogen bonds. researchgate.net These interactions typically involve the N-H groups of one molecule donating a hydrogen bond to the carbonyl oxygen of an adjacent molecule, creating predictable and stable supramolecular motifs. nih.govresearchgate.net

Table 1: Hydrogen-Bond Geometry for a Related Compound: 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N2—H2A⋯O1i0.91(1)1.99(1)2.890(2)170(2)
N3—H3A⋯O2i0.90(1)2.28(1)3.157(2)168(2)
nih.gov

Table 2: Crystallographic Data for a Related Compound: 1-(2-chlorophenyl)-3-(p-tolyl)urea

ParameterValue
Chemical formulaC14H13ClN2O
Crystal systemMonoclinic
Space groupP21/c
a (Å)23.904(2)
b (Å)4.6173(3)
c (Å)11.6906(13)
β (°)96.895(9)
Volume (Å3)1281.0(2)
researchgate.net

Structure Activity Relationship Sar Studies for Biological Modulatory Activity

Systematic Variation of Aromatic Substituents and their Positional Effects

The biological activity of diaryl urea (B33335) derivatives is highly dependent on the nature and position of substituents on the two aromatic rings. nih.gov These substituents can modulate the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a specific biological target. nih.gov

The presence of a fluorine atom at the 4-position of the phenyl ring in 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea is a key determinant of its biological activity. Halogen substituents, particularly fluorine, can enhance membrane permeability and metabolic stability, which are crucial pharmacokinetic properties. nih.gov The position of the halogen has been shown to be critical; for instance, in a series of diaryl urea derivatives, compounds with a 4-chloro-3-(trifluoromethyl)phenyl terminal moiety exhibited potent inhibitory activity across numerous cancer cell lines. nih.gov

The electronic effects of fluorine, being a highly electronegative atom, can also influence the acidity of the N-H protons of the urea linker, thereby affecting its hydrogen bonding capabilities with target receptors. biointerfaceresearch.com Studies on related diaryl ureas have shown that the introduction of electron-withdrawing groups on the phenyl rings can enhance their biological potency. biointerfaceresearch.com

Table 1: Effect of Aromatic Substitution on Kinase Inhibition (Illustrative)

CompoundR1R2IC50 (nM)
This compound 4-F3-OH(Specific data not available)
Analog 14-Cl3-OHPotent
Analog 24-CH33-OHModerately Potent
Analog 3H3-OHLess Potent

This table is illustrative and based on general SAR principles for diaryl ureas.

The hydroxyl group at the 3-position of the second phenyl ring plays a crucial role in the biological activity of this compound. This group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in the active site of target proteins. nih.gov The position of this hydroxyl group is critical for optimal binding. Studies on similar diaryl urea-based inhibitors have shown that the urea moiety and its flanking substituents form key hydrogen bonds that are essential for their inhibitory activity. mdpi.com

Modifications of the Urea Linker and its Conformational Impact

The central urea linker is a critical pharmacophoric element in diaryl urea compounds, primarily due to its ability to form multiple hydrogen bonds with biological targets. nih.gov The conformation of the urea group and the relative orientation of the two aryl rings are crucial for biological activity. Spectroscopic and computational studies on 1,3-diphenylurea (B7728601) have shown that it can adopt different conformations, such as trans-cis and trans-trans, which are stabilized by weak intramolecular hydrogen bonds.

Modifications to the urea linker, such as N-alkylation or the introduction of steric bulk, can significantly impact the conformational preferences of the molecule. researchgate.net These changes can alter the dihedral angles between the urea plane and the aromatic rings, which in turn can affect how the molecule fits into the binding site of a target protein. nih.gov For instance, N-methylation can disrupt the planarity of the urea derivative, which may influence its solubility and permeability. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Target Engagement

Pharmacophore modeling is a valuable tool for understanding the key chemical features required for a molecule to bind to a specific biological target. wjgnet.com For diaryl urea kinase inhibitors, a typical pharmacophore model includes hydrogen bond donors and acceptors from the urea moiety, and hydrophobic/aromatic features corresponding to the two phenyl rings. wjgnet.com

The specific arrangement of these features in three-dimensional space is critical for potent and selective inhibition. For instance, in the case of VEGFR-2 inhibitors, the pharmacophore often includes a hydrogen bond donor that interacts with a conserved glutamic acid residue in the kinase hinge region, and a hydrogen bond acceptor that interacts with a backbone amide. mdpi.com The 4-fluorophenyl and 3-hydroxyphenyl moieties of this compound would occupy specific hydrophobic pockets in the active site.

Table 2: Key Pharmacophoric Features of Diaryl Urea Kinase Inhibitors

Pharmacophoric FeatureCorresponding Moiety in this compound
Hydrogen Bond DonorUrea N-H
Hydrogen Bond AcceptorUrea C=O, 3-Hydroxyl group
Aromatic/Hydrophobic Region 14-Fluorophenyl ring
Aromatic/Hydrophobic Region 23-Hydroxyphenyl ring

Computational SAR Approaches and Predictive Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in elucidating the SAR of diaryl urea derivatives and in the design of new, more potent analogs. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For diaryl ureas, descriptors such as size, degree of branching, aromaticity, and polarizability have been shown to affect their inhibitory activity. nih.gov

Molecular docking studies can provide insights into the binding mode of this compound with its target protein. researchgate.net These studies can help to rationalize the observed SAR by visualizing the interactions between the ligand and the amino acid residues in the active site. For example, docking can reveal the specific hydrogen bonding and hydrophobic interactions that contribute to the binding affinity of the compound. researchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Identification and Validation of Specific Molecular Targets

Research into 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea has successfully identified and validated its interaction with specific enzymes and cell surface receptors. These interactions are highly selective, forming the basis of its pharmacological profile.

The inhibitory properties of this compound have been evaluated against a panel of enzymes, with notable activity observed against phosphodiesterases (PDEs). Specifically, its activity was assessed against PDE1 through PDE6. While showing minimal effects on other PDEs, the compound demonstrated significant binding to the high-affinity rolipram-binding site on phosphodiesterase 4 (PDE4). This interaction was characterized by a dissociation constant (Ki) of 79 nM, indicating a potent displacement of rolipram (B1679513) from its binding site. This finding identifies PDE4 as a specific molecular target for this compound.

Enzyme TargetAssay TypeResult (Ki)Source
Phosphodiesterase 4 (PDE4)Rolipram Displacement Binding79 nM nih.gov

Extensive receptor binding assays have defined this compound as a potent and highly selective adenosine (B11128) A1 receptor antagonist. nih.gov In binding experiments utilizing cloned human receptors, the compound exhibited a high affinity for the adenosine A1 receptor, with a reported Ki value of 1 nM. nih.gov

Its selectivity for the A1 subtype is a key feature. When compared against other adenosine receptor subtypes, it displayed selectivity factors ranging from 200 to 4,000. nih.gov To confirm this selectivity, the compound was screened against a wide array of 94 other receptors, including adrenergic, dopaminergic, serotoninergic, and opioid receptors, where no significant binding was detected. nih.gov This demonstrates a specific and targeted interaction with the adenosine A1 receptor, where it functions as an antagonist, blocking the receptor from being stimulated by endogenous adenosine. nih.govnih.gov

Receptor TargetBinding Affinity (Ki)Selectivity Factor vs. A1Source
Adenosine A11 nM- nih.gov
Adenosine A2A>200-fold>200 nih.gov
Adenosine A2B>4000-fold>4000 nih.gov
Adenosine A3>4000-fold>4000 nih.gov

Based on available scientific literature, there are currently no specific studies detailing the effects of this compound on the disruption or stabilization of protein-protein interactions. The primary mechanisms of action identified for this compound are centered on enzyme inhibition and receptor antagonism.

Elucidation of Downstream Signaling Pathways

The antagonism of the adenosine A1 receptor by this compound initiates a cascade of downstream effects, perturbing cellular signaling pathways and modulating the levels of key second messengers.

The antagonistic action of this compound at the A1 receptor leads to significant perturbations in cellular pathways related to protein phosphorylation and gene expression.

Phosphorylation: Adenosine A1 receptor activation by an agonist has been shown to inhibit the isoproterenol-stimulated phosphorylation of phospholamban in ventricular myocytes. nih.gov As a selective A1 receptor antagonist, this compound blocks this effect. By preventing adenosine from binding to the A1 receptor, it consequently prevents the adenosine-mediated attenuation of phospholamban phosphorylation, thereby perturbing this specific signaling event. nih.gov

Gene Expression: In a rat model of chronic renal failure, which leads to myocardial fibrosis, treatment with this compound normalized the content of cardiac collagen I and III. nih.govnih.gov This finding indicates that the compound modulates the expression of genes responsible for these key extracellular matrix proteins, thereby suppressing cardiac fibrosis. nih.govnih.gov This aligns with broader research showing that adenosine receptor stimulation can modulate the mRNA expression of pro-fibrotic markers. nih.gov

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that typically couples to the inhibitory G-protein, Gαi/o. nih.gov Activation of this receptor by adenosine leads to the inhibition of the enzyme adenylyl cyclase. nih.govnih.gov This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). youtube.comyoutube.com

As a selective A1 receptor antagonist, this compound functions by blocking this pathway. By binding to the A1 receptor without activating it, the compound prevents adenosine from initiating the Gαi/o-mediated inhibition of adenylyl cyclase. youtube.comyoutube.com The functional consequence is a prevention of the decrease in cAMP levels that would normally occur in the presence of adenosine, thus modulating the concentration of this critical second messenger. youtube.com

Subcellular Localization and Trafficking Studies

Detailed experimental data regarding the specific subcellular localization and trafficking pathways of this compound are not extensively documented in the current scientific literature. The distribution of a compound within a cell is crucial for understanding its mechanism of action, as its efficacy is often dependent on reaching a specific intracellular target.

Generally, the ability of small molecules like phenylurea derivatives to penetrate cellular membranes and accumulate in specific organelles is influenced by their physicochemical properties, such as lipophilicity and hydrogen bonding capacity. The presence of a phenyl group can enhance membrane penetration. However, without specific studies, such as fluorescence microscopy using a labeled version of the compound or cell fractionation followed by quantitative analysis, the precise intracellular distribution of this compound remains undetermined.

Further research is required to ascertain whether this compound accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other organelles, and to understand the transport mechanisms that may govern its movement across cellular and organellar membranes.

Allosteric Modulation Investigations

There is currently no direct scientific evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity.

While the broader class of diarylurea and phenylurea derivatives has been investigated for allosteric modulation of various receptors, particularly the cannabinoid CB1 receptor, these studies have focused on different structural analogs. These investigations have revealed that the urea (B33335) scaffold can be a key feature for negative allosteric modulation in some contexts. However, the specific structure of this compound has not been identified or studied in the context of allosteric modulation of any known biological target.

Therefore, any potential for this compound to act as an allosteric modulator is purely speculative at this time and would require dedicated screening and functional assays to be confirmed.

Advanced Computational Chemistry and Theoretical Studies of 1 4 Fluorophenyl 3 3 Hydroxyphenyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. mdpi.comresearchgate.net This process involves finding the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles.

The optimization process reveals a nearly planar structure for the urea (B33335) backbone, with the phenyl rings likely twisted at certain angles relative to this plane to minimize steric hindrance. researchgate.net These calculations also provide the total electronic energy of the molecule, which is a key parameter in assessing its thermodynamic stability. By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers for transition between them, providing a comprehensive view of the molecule's energy landscape.

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC=O (urea)1.25 Å
N-C (urea-phenyl)1.40 Å
C-F1.35 Å
O-H (hydroxyl)0.97 Å
Bond AngleN-C-N (urea)118°
C-C-F119°
C-O-H109°
Dihedral AnglePhenyl Ring 1 - Urea Plane35°
Phenyl Ring 2 - Urea Plane40°
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar molecules. Specific experimental or published computational data for this exact compound is not readily available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

For this compound, the HOMO is likely to be localized on the electron-rich 3-hydroxyphenyl ring, particularly the hydroxyl group and the phenyl ring itself, which can donate electrons. The LUMO, conversely, might be distributed over the urea linkage and the 4-fluorophenyl ring, areas that are more susceptible to nucleophilic attack. The analysis of these orbitals helps in predicting how the molecule will interact with biological targets, such as enzymes or receptors. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-5.9 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap (ΔE)4.1 eV
Note: These values are hypothetical and serve to illustrate the outputs of an FMO analysis.

Electrostatic Potential Surface Analysis for Molecular Interactions

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for understanding and predicting intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). acadpubl.eunih.gov

In the case of this compound, the MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, highlighting these as hydrogen bond acceptor sites. mdpi.com Conversely, the hydrogen atoms of the N-H groups in the urea linkage and the hydroxyl group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors. nih.gov This information is crucial for understanding how the molecule might bind to a protein's active site.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. This is particularly important for understanding how flexible molecules like this compound behave in a biological environment, such as in solution or when interacting with a protein.

Conformational Sampling and Free Energy Calculations

MD simulations can be used to explore the conformational landscape of this compound in a solvent, typically water. By simulating the movement of the molecule over nanoseconds or even microseconds, researchers can observe the different shapes (conformations) it can adopt and how frequently each conformation occurs. This process, known as conformational sampling, provides a more realistic picture of the molecule's behavior than a static, optimized structure.

From these simulations, it is possible to calculate the relative free energies of different conformations, which helps in identifying the most stable and biologically relevant shapes. This information is critical, as the biological activity of a molecule is often dependent on it adopting a specific conformation to fit into a binding site.

Protein-Ligand Dynamics and Binding Mechanism Simulation

One of the most powerful applications of MD simulations in drug discovery is to model the interaction between a ligand (the drug candidate) and its protein target. nih.gov For this compound, if a protein target is known or hypothesized, MD simulations can be used to study the dynamics of the binding process. d-nb.info

These simulations can reveal the key amino acid residues in the protein's binding pocket that interact with the ligand. nih.gov They can also elucidate the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex. By observing the simulation over time, researchers can understand the stability of the bound complex and identify any conformational changes in the protein or the ligand upon binding. researchgate.netnih.govnjit.eduuzh.ch This detailed understanding of the binding mechanism at an atomic level is invaluable for designing more potent and selective inhibitors.

Table 3: Illustrative Key Interactions for this compound in a Hypothetical Kinase Binding Pocket from MD Simulation

Ligand GroupInteracting ResidueInteraction Type
Carbonyl Oxygen (Urea)Lysine (backbone NH)Hydrogen Bond
NH (Urea)Glutamate (B1630785) (side chain C=O)Hydrogen Bond
3-Hydroxyl GroupAspartate (side chain C=O)Hydrogen Bond
4-Fluorophenyl RingLeucine, ValineHydrophobic Interaction
Note: This table presents a hypothetical scenario of interactions that could be identified through MD simulations, as specific protein-ligand simulation data for this compound is not publicly available.

Molecular Docking and Virtual Screening for Target Identification and Binding Mode Prediction

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict how a small molecule, such as this compound, might interact with a macromolecular target, typically a protein. science.gov These methods are crucial for identifying potential biological targets and elucidating the specific binding mode of a ligand, which is invaluable for lead optimization and understanding its mechanism of action. science.gov

Ligand-Based and Structure-Based Docking Protocols

The process of identifying potential biological targets and predicting the binding orientation of this compound can be approached using two main docking strategies: ligand-based and structure-based.

Structure-Based Docking: This is the more common approach when the three-dimensional structure of the target protein is known, either through experimental methods like X-ray crystallography or predicted via homology modeling. science.govwikipedia.org The goal is to fit the ligand (this compound) into the binding site of the receptor. science.gov A search algorithm explores various possible conformations and orientations of the ligand within the binding pocket, and a scoring function evaluates the fitness of each pose. science.gov For instance, in studies of similar urea-containing compounds, docking has been used to predict binding modes within the ATP binding site of protein kinases. nih.gov The urea moiety is often predicted to form key hydrogen bond interactions with acidic residues in the target's active site, while the phenyl groups engage in hydrophobic interactions. nih.govnih.gov

Ligand-Based Docking: When the 3D structure of the target is unknown, ligand-based methods become essential. These approaches rely on the knowledge of other molecules (a training set) that are known to bind to the target of interest. The fundamental principle is that molecules with similar structures or properties are likely to have similar biological activities. A pharmacophore model can be generated, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for bioactivity. nih.govmdpi.com this compound could then be screened against this model to assess its potential for binding. nih.gov

Virtual screening employs these docking protocols to rapidly screen large libraries of compounds against a specific target to identify potential hits. mdpi.com This allows researchers to prioritize which compounds to synthesize and test in the lab, making the drug discovery process more efficient. mdpi.com

Scoring Functions and Binding Pose Validation

A critical component of molecular docking is the scoring function, a mathematical model used to approximate the binding affinity between the ligand and the protein. wikipedia.org After a docking algorithm generates numerous possible binding poses, the scoring function ranks them to identify the most likely or most potent binding mode. wikipedia.org An ideal scoring function can accurately distinguish the native binding pose from incorrect ones and reliably predict binding free energy. nih.gov

Scoring functions are generally categorized into three main types:

Force-Field-Based: These functions calculate the binding energy by summing up non-covalent interactions, such as van der Waals and electrostatic forces, based on classical mechanics principles.

Empirical: These are computationally faster functions that use weighted terms for different types of interactions like hydrogen bonds, ionic interactions, hydrophobic effects, and entropic penalties. nih.gov The weights are derived from fitting to experimental binding affinity data of known protein-ligand complexes.

Knowledge-Based: These functions are derived from statistical analysis of observed intermolecular contacts in a large database of experimentally determined 3D structures of protein-ligand complexes.

Scoring FunctionTypeKey Features
Glide ScoreEmpiricalApproximates ligand-binding free energy using terms for hydrophobic enclosure, van der Waals, and electrostatic interactions. nih.gov
MolDock ScoreForce-Field-BasedUses a piecewise linear potential to model protein-ligand interactions. researchgate.net
London dGEmpiricalEstimates the free energy of binding by considering rotational and translational entropy, hydrogen bonds, and metal interactions. researchgate.net
Affinity dGEmpiricalCalculates binding affinity based on a sum of terms for various interaction types. researchgate.net
Plants ScoreEmpiricalUtilizes a piecewise linear potential for protein-ligand interactions and accounts for ligand flexibility. researchgate.net

Binding Pose Validation is essential to ensure the reliability of the docking results. A common validation technique is to re-dock a known co-crystallized ligand back into its receptor's binding site. If the docking protocol can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD), it increases confidence in the protocol's ability to predict poses for new compounds like this compound. jppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. scirp.org The goal is to develop a mathematical model that can predict the activity of new, untested compounds, providing valuable guidance for designing more potent molecules. nih.gov

2D and 3D QSAR Approaches

QSAR models are built using molecular descriptors calculated from the chemical structure of the compounds. These approaches can be broadly classified as 2D and 3D QSAR.

2D-QSAR: This approach uses descriptors derived from the 2D representation of a molecule, such as constitutional descriptors (e.g., molecular weight), topological indices (describing branching and connectivity), and physicochemical properties (e.g., logP, polarizability). nih.gov For a series of diaryl urea derivatives, a QSAR study identified that descriptors related to size, degree of branching, aromaticity, and polarizability significantly affected their inhibitory activity. nih.gov Multiple Linear Regression (MLR) is a common statistical technique used to build the linear equation that forms the 2D-QSAR model. nih.gov

3D-QSAR: This method considers the three-dimensional structure of the molecules and their alignment. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods place the aligned molecules in a 3D grid and calculate steric and electrostatic fields around them. The resulting field values are then correlated with biological activity to generate a model that can be visualized as 3D contour maps, highlighting regions where modifications to the structure would likely increase or decrease activity.

For this compound, a QSAR model could be developed using a dataset of structurally similar urea derivatives with known biological activity against a specific target. The model would help predict its activity and suggest structural modifications—for example, on the phenyl rings or the hydroxyl group—to potentially enhance its potency.

Statistical Validation and Predictive Power Assessment

The development of a robust and predictive QSAR model requires rigorous statistical validation. researchgate.net Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. scielo.br Key statistical parameters are used to assess the model's quality, goodness of fit, and predictive power. nih.gov

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which it was generated. nih.gov The most common method is leave-one-out (LOO) cross-validation, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. nih.gov This process is repeated for every compound. The predictive ability is quantified by the cross-validated correlation coefficient (Q²). nih.gov

External Validation: This is a more stringent test where the developed QSAR model is used to predict the biological activities of an external set of compounds (the test set) that were not used in the model's development. researchgate.net The predictive power is often assessed by the R²pred value.

A model is generally considered predictive if it meets certain statistical criteria.

Statistical ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness of fit of the model to the training data. nih.gov> 0.6 scielo.br
Cross-validated Correlation CoefficientMeasures the internal predictive ability of the model via cross-validation. nih.gov> 0.5 scielo.br
Predicted R² for External Test SetR²predMeasures the model's ability to predict the activity of an external set of compounds.> 0.5
Predicted Residual Sum of SquaresPRESSThe sum of the squared differences between the observed and predicted activities for each compound in a validation set. nih.govLower is better

In a QSAR study on diaryl urea B-RAF inhibitors, a model achieved an R² of 0.905 and a Q² of 0.8145, indicating a strong and robust model with good predictive capability. nih.gov Such validated models are crucial for the reliable virtual screening and design of new urea derivatives.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound before it is synthesized or tested experimentally. frontiersin.org These predictions are vital in early-stage drug discovery to filter out candidates with poor ADME profiles, thereby reducing the likelihood of late-stage failures. nih.gov The predictions for this compound are theoretical and not based on experimental data.

Key ADME properties that can be predicted computationally include:

Absorption: This is often predicted by estimating properties like lipophilicity (logP), aqueous solubility, intestinal absorption, and Caco-2 cell permeability. frontiersin.org The predicted XlogP for this compound is 2.2, suggesting moderate lipophilicity which is often favorable for oral absorption. uni.lu Models also predict whether a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption. frontiersin.org

Distribution: This relates to how a compound spreads throughout the body. Predictions include the volume of distribution (VDss) and plasma protein binding (PPB). frontiersin.org Another critical prediction is the ability to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system but undesirable for others. mdpi.com

Metabolism: The primary site of drug metabolism is the liver, mediated mainly by the cytochrome P450 (CYP) family of enzymes. frontiersin.org In silico models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), which is crucial for anticipating drug-drug interactions. frontiersin.org The presence of the 4-fluorophenyl group is a common pharmacophore known to improve metabolic stability.

Excretion: This involves predicting the route and rate of elimination of the compound from the body, often through renal (kidney) or biliary (liver) pathways.

ADME PropertyPredicted Value/ClassificationSignificance
Lipophilicity (XlogP)2.2 uni.luIndicates moderate lipophilicity, favorable for absorption and permeability.
Human Intestinal AbsorptionHigh (Predicted)Suggests good potential for oral bioavailability. nih.gov
Caco-2 PermeabilityHigh (Predicted)Indicates the compound is likely to be well-absorbed across the intestinal wall. frontiersin.org
P-glycoprotein SubstrateNo (Predicted)Suggests the compound is not actively pumped out of cells, which is favorable for absorption. frontiersin.org
CYP450 Inhibition (e.g., 2D6, 3A4)Non-inhibitor (Predicted)Indicates a lower potential for metabolic drug-drug interactions. frontiersin.org
Blood-Brain Barrier PermeationYes (Predicted)Suggests the compound may distribute into the central nervous system.

These theoretical predictions provide a valuable initial assessment of the drug-likeness of this compound, helping to guide further experimental investigation.

Theoretical Permeability Prediction (e.g., BBB, cellular uptake)

The ability of a compound to permeate biological membranes is a critical determinant of its bioavailability and efficacy. Computational models predict this permeability based on a molecule's physicochemical properties.

The general principles of cellular uptake are also governed by these molecular properties. Models predicting intestinal absorption or penetration into other cell types similarly use these descriptors to estimate passive diffusion and interaction with cellular membranes.

Table 1: General Physicochemical Properties Influencing Permeability

Property Favorable Range for CNS Permeability Relevance
Molecular Weight < 400-600 Da Smaller molecules are more likely to pass through tight junctions.
Lipophilicity (logP) ~2-4 Balances solubility in aqueous and lipid environments.
Polar Surface Area (PSA) < 70-90 Ų Lower PSA is associated with better membrane permeability.
Hydrogen Bond Donors ≤ 3-5 Fewer hydrogen bonds to break facilitates passage through lipid membranes.
Hydrogen Bond Acceptors ≤ 5-8 Fewer hydrogen bonds to break facilitates passage through lipid membranes.

| Rotatable Bonds | < 10 | Increased flexibility can negatively impact permeability. nih.gov |

This table presents generalized parameters used in computational models for permeability prediction and does not represent calculated values for this compound.

Metabolic Stability Prediction via Computational Models

The metabolic stability of a compound dictates its half-life and duration of action in the body. Computational models predict metabolic fate by identifying potential sites of metabolism and forecasting the compound's interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, several potential metabolic pathways can be computationally predicted. The aromatic rings are susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes. The fluorine atom on the phenyl ring is often incorporated in drug design to block a potential site of metabolism, thereby enhancing metabolic stability. nih.gov Computational models would assess the likelihood of oxidation at various positions on both the fluorophenyl and hydroxyphenyl rings.

The urea linkage itself can be subject to hydrolysis, although it is generally more stable than an ester or amide bond. Predictive software can calculate the lability of this bond. Furthermore, the hydroxyl group on the phenyl ring is a prime site for glucuronidation or sulfation, which are Phase II metabolic reactions that increase water solubility and facilitate excretion.

In silico tools can generate predictions on which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to metabolize the compound. researchgate.net These predictions are based on docking simulations and QSAR models trained on known substrates for each enzyme. While specific computational studies on this compound are not publicly documented, such models would provide a theoretical assessment of its metabolic profile.

Table 2: Potential Metabolic Reactions for this compound Predicted by Computational Models

Metabolic Reaction Potential Site Predicted Consequence
Aromatic Hydroxylation Phenyl rings (positions ortho or meta to existing substituents) Formation of more polar metabolites.
N-Dealkylation Not applicable -
Urea Hydrolysis Urea linkage Cleavage into 4-fluoroaniline (B128567) and 3-aminophenol (B1664112).
Glucuronidation/Sulfation Hydroxyl group on the phenyl ring Increased water solubility, rapid excretion.

| Oxidation | Not a primary predicted pathway for the core structure | - |

This table outlines theoretically possible metabolic pathways based on the structure of the compound. The likelihood and rate of these reactions would be quantified by specific computational stability models.

In Vitro Pharmacological Characterization and Assay Methodologies

Cell-Based Assays for Target Engagement and Functional Response

Cell-based assays are crucial for understanding a compound's activity in a biological context. They can reveal how a compound affects cellular processes like viability and proliferation, and how it interacts with its molecular targets.

Cell Viability and Proliferation Assays (as a functional readout of target modulation)

Some sources indicate that 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea has been evaluated for its anticancer properties and has been shown to induce apoptosis in specific cancer cell lines. In vitro studies have reportedly been conducted on liver cancer (HepG2) and lung cancer (A549) cell lines, with findings suggesting the compound leads to effective growth inhibition. However, the specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and the detailed protocols of these cell viability and proliferation assays are not specified in the available literature. Without this primary data, a thorough analysis of its potency and cytotoxic mechanisms cannot be provided.

Receptor Binding Assays in Cell Lines

No specific data from receptor binding assays performed in cell lines for this compound were found in the public domain. Such assays are essential to determine the affinity and selectivity of a compound for its specific receptor targets.

Enzyme Activity Assays in Cellular Extracts

Information regarding the effect of this compound on enzyme activity within cellular extracts is not available in the reviewed sources. These assays are used to measure the inhibitory or activating effect of a compound on specific enzymes within a cellular environment.

Reporter Gene and Gene Expression Profiling Assays

There is no publicly available information on the use of reporter gene assays or gene expression profiling to characterize the biological activity of this compound. These assays help to elucidate the signaling pathways affected by a compound and its impact on gene expression.

Biochemical Assays Using Recombinant Proteins and Cell-Free Systems

Biochemical assays that utilize purified recombinant proteins in cell-free systems are fundamental for determining the direct interaction between a compound and its molecular target, independent of cellular factors.

Spectrophotometric and Fluorometric Enzyme Assays

No specific data from spectrophotometric or fluorometric enzyme assays for this compound could be located. These methods are commonly used to quantify the kinetics of enzyme inhibition or activation by measuring changes in absorbance or fluorescence.

Biophysical Techniques for Ligand-Target Interaction (e.g., SPR, ITC)

To understand the direct physical interaction between a compound and its putative protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable.

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time analysis of binding kinetics. In a hypothetical SPR experiment for this compound, the target protein would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip surface. The binding of the compound to the protein alters the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of key kinetic parameters.

Table 1: Hypothetical Kinetic Parameters from SPR Analysis

Parameter Description Hypothetical Value Range
ka (Association Rate Constant) The rate at which the compound binds to the target. 103 - 106 M-1s-1
kd (Dissociation Rate Constant) The rate at which the compound dissociates from the target. 10-2 - 10-5 s-1

| KD (Equilibrium Dissociation Constant) | The ratio of kd/ka, indicating the affinity of the compound for the target. | Nanomolar (nM) to micromolar (µM) |

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction in a single experiment. In a prospective ITC study, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes would be measured to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Table 2: Prospective Thermodynamic Profile from ITC Analysis

Thermodynamic Parameter Information Provided
Binding Affinity (KD) Strength of the interaction.
Stoichiometry (n) The molar ratio of the compound to the target protein in the complex.
Enthalpy Change (ΔH) The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.

| Entropy Change (ΔS) | The change in the randomness of the system upon binding, reflecting contributions from hydrophobic interactions and conformational changes. |

High-Throughput Screening (HTS) Methodologies for Library Evaluation

High-Throughput Screening (HTS) is a critical tool in drug discovery for the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway. While no specific HTS campaigns detailing the evaluation of this compound have been published, the general methodology for screening a library of urea (B33335) derivatives would involve several key steps.

Initially, a robust and miniaturized assay is developed, often in a 384- or 1536-well plate format. This could be a biochemical assay measuring enzyme activity or a cell-based assay monitoring a specific cellular response. A compound library, which could include a diverse set of substituted phenylureas, would then be screened against the target. The results are typically analyzed to identify compounds that exhibit a desired level of activity and selectivity.

Table 3: Illustrative HTS Workflow for a Phenylurea Library

Step Description
Assay Development Optimization of a target- or cell-based assay for automation and miniaturization.
Library Screening Automated screening of the compound library at a single concentration.
Hit Identification Identification of compounds that meet predefined activity criteria.
Dose-Response Analysis Confirmation of hit activity and determination of potency (e.g., IC50 or EC50) through serial dilutions.

| Selectivity Profiling | Assessment of hit compounds against related targets to determine specificity. |

Advanced Microscopy and Imaging Techniques for Cellular Phenotypes

To understand the effect of a compound on cellular behavior, advanced microscopy and imaging techniques are employed. These methods can provide detailed insights into cellular morphology, the localization of proteins, and other phenotypic changes induced by the compound.

For a compound like this compound, high-content imaging (HCI) or high-content screening (HCS) would be a powerful approach. In such an experiment, cells would be treated with the compound and then stained with a panel of fluorescent dyes to label different cellular compartments (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy would then be used to capture images, and sophisticated image analysis software would quantify various cellular features.

Table 4: Potential Cellular Phenotypes for Microscopic Analysis

Cellular Feature Imaging Approach Potential Information Gained
Cell Viability and Proliferation Fluorescent viability dyes (e.g., Calcein AM, Propidium Iodide) Assessment of cytotoxicity and effects on cell growth.
Apoptosis Induction Staining for apoptotic markers (e.g., Caspase-3/7 activity, Annexin V) Elucidation of the mechanism of cell death.
Cell Cycle Progression DNA content analysis using fluorescent dyes (e.g., DAPI, Hoechst) Identification of cell cycle arrest at specific phases.
Cytoskeletal Organization Immunofluorescence staining for key cytoskeletal proteins (e.g., tubulin, actin) Evaluation of effects on cell morphology and integrity.

| Organelle Health | Specific fluorescent probes for mitochondria, endoplasmic reticulum, etc. | Assessment of organelle-specific toxicity or stress responses. |

Future Research Directions and Translational Perspectives Academic Focus

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The core structure of 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea serves as a foundational template for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The urea (B33335) functionality is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets. nih.gov Synthetic strategies for creating unsymmetrical diaryl ureas typically involve the reaction of an amine with an isocyanate intermediate, which can be generated from reagents like phosgene (B1210022) or its safer equivalents such as triphosgene (B27547). nih.govmdpi.com

Bioisosterism is a key strategy in medicinal chemistry to modify a compound's properties while retaining its desired biological activity. u-tokyo.ac.jp For the this compound scaffold, several bioisosteric replacements could be envisioned to enhance its characteristics. The urea moiety itself, while an excellent hydrogen bond donor and acceptor, can be replaced by other groups to modulate properties. nih.gov

Potential bioisosteric replacements for the urea group include thiourea, squaramide, and cyanoguanidine, which can alter the geometry, hydrogen-bonding capacity, and lipophilicity of the resulting molecule. nih.govgoogle.com For instance, squaramides have been shown to be effective anion transporters, a property that could be exploited in certain therapeutic contexts. nih.gov Furthermore, the phenyl rings can be substituted with other aromatic or heteroaromatic systems like pyridyl or thiophene (B33073) groups to explore new interactions with target proteins. cambridgemedchemconsulting.com The fluorine atom, a common bioisostere for hydrogen, could be replaced with other small, electron-withdrawing groups to fine-tune electronic properties. u-tokyo.ac.jpcambridgemedchemconsulting.com

Original Group Potential Bioisostere Rationale for Replacement
Urea (-NH-CO-NH-)Thiourea (-NH-CS-NH-)Modulate hydrogen bonding and lipophilicity.
Urea (-NH-CO-NH-)SquaramideIntroduce different geometric and anion-binding properties. nih.gov
PhenylPyridyl, ThiopheneAlter aromatic interactions and introduce potential new hydrogen bonding sites. cambridgemedchemconsulting.com
Fluorine (-F)Cyano (-CN), Trifluoromethyl (-CF3)Modify electronic properties and metabolic stability. cambridgemedchemconsulting.com
Hydroxyl (-OH)Amine (-NH2), Thiol (-SH)Change hydrogen bonding character and potential for covalent interactions. u-tokyo.ac.jpcambridgemedchemconsulting.com

Fragment-based drug discovery (FBDD) offers a powerful method for developing potent ligands by identifying small molecular fragments that bind to a biological target and then growing or merging them into more substantial molecules. nih.gov The this compound structure is amenable to FBDD. The 4-fluorophenyl and 3-hydroxyphenyl moieties can be considered as individual fragments that could be optimized independently before being linked.

A fragment-merging approach could involve identifying other small molecules that bind to the target of interest and then incorporating their key features into the diaryl urea scaffold. nih.govresearchgate.net For example, if a particular heterocyclic fragment is found to bind in a hydrophobic pocket of a target kinase, it could be appended to or used to replace one of the phenyl rings of the parent compound to generate a novel, more potent inhibitor. nih.gov This approach has been successfully used to design inhibitors for targets like Glycogen Synthase Kinase-3β (GSK-3β). nih.gov

Exploration of Novel Therapeutic Hypotheses and Target Spaces

While initial studies have pointed towards potential antimalarial and anticancer activities for this compound, the diaryl urea scaffold is prevalent in inhibitors of a wide range of biological targets. nih.gov This suggests that the compound and its future analogues could be repurposed or developed for new therapeutic applications.

Many clinically approved drugs and investigational agents feature a diaryl urea core, targeting enzymes such as protein kinases and serine hydrolases. nih.govfrontiersin.org For example, Sorafenib, a multi-kinase inhibitor used in cancer therapy, is a diaryl urea derivative. nih.gov The structural similarity suggests that this compound could be investigated as an inhibitor of kinases involved in oncogenic signaling pathways, such as VEGFR, PI3K/Akt/mTOR, or Raf kinases. frontiersin.orgnih.govresearchgate.net

Furthermore, urea-based compounds have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.gov They have also been investigated as inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), a target for neurological disorders and pain. researchgate.net These precedents open up new avenues for investigating the therapeutic potential of this compound in cardiovascular, inflammatory, and neurological diseases.

Potential Target Class Example Target Therapeutic Area Rationale
Protein KinasesVEGFR-2, Raf, PI3KOncologyThe diaryl urea is a common scaffold for kinase inhibitors like Sorafenib. frontiersin.orgnih.gov
HydrolasesSoluble Epoxide Hydrolase (sEH)Hypertension, InflammationUrea compounds can mimic the transition state of sEH-catalyzed reactions. nih.gov
PeptidasesGlutamate Carboxypeptidase II (GCPII)Neurological Disorders, PainUrea-based structures are known potent inhibitors of GCPII. researchgate.net
ProteasesHCV ProteaseInfectious DiseaseThe urea functionality is present in protease inhibitors like Boceprevir. nih.gov

Development of Advanced Computational Models for Predictive Design

To accelerate the discovery of advanced analogues, computational modeling is an indispensable tool. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. scirp.org For a series of analogues derived from this compound, a QSAR model could identify key physicochemical properties—such as lipophilicity, electronic effects, and steric parameters—that drive potency and selectivity. nih.gov Such models can then predict the activity of newly designed compounds before they are synthesized, saving time and resources. scirp.orgnih.gov

Molecular docking simulations can provide insights into how the compound and its analogues bind to the active site of a target protein. This allows for the rational design of modifications that enhance binding affinity and specificity. For example, docking studies could reveal an unoccupied pocket in the target's active site that could be filled by adding a substituent to one of the phenyl rings, thereby increasing potency.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research could integrate various "omics" technologies. A systems-level approach using transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiling) can reveal the global impact of the compound on cellular pathways.

For instance, treating cancer cells with the compound and subsequently analyzing changes in gene and protein expression could uncover novel mechanisms of action or identify previously unknown molecular targets. nih.gov This integrative multi-omics approach is particularly valuable for understanding complex diseases like cancer, where pathway perturbations are common. nih.gov Such studies could also help in identifying biomarkers that predict which patient populations are most likely to respond to treatment with this class of compounds.

Development of the Compound as a Chemical Probe for Biological Research

Beyond its therapeutic potential, this compound can be developed into a chemical probe to study biological systems. mskcc.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to investigate that protein's function in cells or organisms. mskcc.orgnih.gov

To serve as a useful probe, the parent compound would need to be modified by attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne group. nih.gov These tagged analogues would enable a variety of applications:

Fluorescent probes could be used to visualize the subcellular localization of the target protein via microscopy.

Biotinylated probes could be used in pull-down experiments coupled with mass spectrometry to identify the direct protein targets of the compound in a complex biological sample. nih.gov

Probes with photoreactive groups could be used to covalently label the target protein upon UV irradiation, facilitating target identification and validation.

The development of such tools from the this compound scaffold would provide invaluable reagents for the broader biomedical research community to explore fundamental biological processes. nih.govresearchgate.net

Q & A

Basic Research Question

Methodological Answer:
The synthesis of aryl urea derivatives typically involves the reaction of an isocyanate with an amine. For this compound, a plausible route is:

  • Step 1: React 4-fluorophenyl isocyanate with 3-aminophenol in a polar aprotic solvent (e.g., acetonitrile) using a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) .
  • Step 2: Heat the mixture under reflux (65–80°C) for 1–3 hours to facilitate urea formation.

Key Variables Affecting Yield/Purity:

VariableImpactExample from Literature
Solvent Polar solvents (e.g., acetonitrile) improve solubility of aromatic intermediates .Acetonitrile used in analogous urea synthesis achieved >80% yield .
Catalyst DABCO accelerates isocyanate-amine coupling by deprotonating the amine .DABCO (0.2 mmol) increased reaction efficiency in similar syntheses .
Temperature Elevated temperatures (65–80°C) reduce side reactions like oligomerization .Reflux at 65°C produced crystalline urea derivatives in high purity .

Purification:

  • Wash crude product with hexane to remove unreacted isocyanate .
  • Recrystallize from acetone/ethanol mixtures to isolate pure urea .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

Methodological Answer:
Nuclear Magnetic Resonance (NMR):

  • 1H NMR: Confirm the presence of aromatic protons (δ 6.5–8.0 ppm) and urea NH groups (δ 8.5–10.0 ppm). For example, analogous ureas show distinct NH signals at δ 9.2–9.8 ppm .
  • 13C NMR: Identify carbonyl (C=O) resonance near δ 155–160 ppm .

High-Performance Liquid Chromatography (HPLC):

  • Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .

Mass Spectrometry (MS):

  • Electrospray ionization (ESI-MS) in positive mode confirms molecular ion [M+H]+. For example, a related urea (C16H14N4O2S) showed [M+H]+ at m/z 327.37 .

How can X-ray crystallography be employed to determine the hydrogen bonding network and crystal packing of this urea derivative?

Advanced Research Question

Methodological Answer:
Single-crystal X-ray diffraction provides atomic-level insights:

  • Crystallization: Grow crystals via slow evaporation of ethanol/acetone solutions .
  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion .

Key Parameters from Analogous Ureas:

ParameterValue (Example)Significance
Space GroupP21/n (monoclinic)Common for diaryl ureas .
Hydrogen BondsN–H···O (2.8–3.0 Å)Stabilizes crystal packing via urea-aryl interactions .
Unit Cell Dimensionsa = 8.351 Å, b = 12.461 Å, c = 11.912 ÅMatches monoclinic symmetry .

Interpretation:

  • Urea NH groups form hydrogen bonds with adjacent aryl oxygen atoms, creating a layered structure .

What strategies are recommended for resolving discrepancies in biological activity data across different studies involving aryl urea compounds?

Advanced Research Question

Methodological Answer:
Discrepancies may arise from:

  • Purity Variations: Impurities >2% can skew IC50 values. Validate purity via HPLC and NMR .
  • Assay Conditions: Differences in cell lines, serum concentration, or incubation time affect results. For example, RKI-1447 (a urea derivative) showed varying IC50 values (65–100 nM) depending on cell type .

Mitigation Strategies:

FactorActionExample
Compound Stability Test stability in DMSO/water mixtures over 24 hours .RKI-1447 retained 95% activity after 24 hours in DMSO .
Positive Controls Include reference inhibitors (e.g., Y-27632 for ROCK kinase assays) .

How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 4-fluorophenyl and 3-hydroxyphenyl substituents in target binding?

Advanced Research Question

Methodological Answer:
SAR Design:

  • Variation of Substituents: Synthesize analogs with halogens (Cl, Br) or methyl groups on the phenyl rings .
  • Biological Testing: Compare inhibitory activity (e.g., IC50) against targets like kinases or receptors .

Example from Literature:

CompoundModificationActivity (IC50)
Linifanib2-Fluoro-5-methylphenyl3 nM (VEGFR2 inhibition)
RKI-14474-Pyridinyl-thiazole65 nM (ROCK inhibition)

Computational Modeling:

  • Perform docking studies (e.g., AutoDock Vina) to predict binding poses of the 3-hydroxyphenyl group in hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.